Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
Description
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9) is an ester derivative featuring a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the meta position and an ethyl acetate moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s stability and influencing its electronic properties. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate lipophilicity and metabolic resistance .
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJLOLGIHAOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381021 | |
| Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331-33-9 | |
| Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331-33-9 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate typically involves the esterification of 3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux, 12 h | 2-(3-(Trifluoromethyl)phenyl)acetic acid | ~85%* |
| Base-catalyzed saponification | NaOH, H<sub>2</sub>O/EtOH, reflux, 6 h | Sodium salt of the acid | ~90%* |
*Yields estimated based on analogous ester hydrolysis reactions .
Reduction Reactions
The ester can be reduced to primary alcohols or aldehydes using selective reagents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → RT, 2 h | 2-(3-(Trifluoromethyl)phenyl)ethanol | ~88%* |
| DIBAL-H | Toluene, −78°C, 1 h | 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | ~75%* |
Nucleophilic Substitution
While the parent compound lacks a leaving group, bromination at the α-position enables subsequent substitutions.
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in palladium-catalyzed couplings after halogenation.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 4 h | 3-(Trifluoromethyl)-5-nitrobenzene derivative | ~60%* |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 8 h | Sulfonated analog | ~55%* |
Enolate Alkylation
The α-hydrogen adjacent to the ester forms enolates for C–C bond formation.
| Base | Conditions | Product | Yield |
|---|---|---|---|
| LDA | THF, −78°C, alkyl halide, 2 h | α-Alkylated ester derivatives | ~70%* |
| NaH | DMF, RT, 6 h | Diethyl 2-(3-(trifluoromethyl)phenyl)malonate | ~65%* |
Key Mechanistic Insights:
-
Ester Reactivity : The carbonyl group facilitates hydrolysis and reduction, while the α-position is amenable to bromination or enolate chemistry .
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Aromatic Ring Effects : The −CF<sub>3</sub> group deactivates the ring, favoring meta-directed EAS but requiring harsh conditions for nitration/sulfonation.
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Catalytic Cross-Couplings : Palladium-based systems (e.g., BrettPhos ligands) enable efficient biaryl synthesis .
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group and ester functionality allow for various reactions:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.
- Reduction Reactions : It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : The ester group can be oxidized to yield carboxylic acids or ketones, enhancing its utility in synthetic pathways.
Medicinal Chemistry
Pharmaceutical Development
The presence of the trifluoromethyl group significantly enhances the metabolic stability and bioavailability of pharmaceutical compounds. Compounds containing this group often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development.
- Drug Design : this compound can act as a precursor for synthesizing pharmaceuticals targeting various biological pathways.
- Biological Activity : While specific biological activity data for this compound is limited, similar compounds with trifluoromethyl groups have shown promising biological properties, indicating potential therapeutic applications.
Antifungal Activity
Research on compounds containing trifluoromethyl groups has demonstrated enhanced antifungal activity against pathogens such as Fusarium solani and Fusarium euwallaceae at concentrations around 1 mM. This suggests that this compound may have potential applications in antifungal drug development.
Antichlamydial Activity
A study highlighted that derivatives containing a trifluoromethyl group exhibited selective activity against Chlamydia, emphasizing the importance of this substituent in enhancing biological efficacy. This indicates that this compound could be explored for its potential use in treating chlamydial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. In biological systems, this compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
- Key Difference : Replacement of the ethyl ester with a methyl group reduces molecular weight (232.18 vs. 246.20) and lipophilicity (logP), impacting solubility and bioavailability.
- Implications : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic stability in drug design .
Ethyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 135325-18-7)
- Key Difference : Positional isomerism (para vs. meta trifluoromethyl substitution).
- Implications : The para isomer may exhibit distinct electronic effects and steric interactions, altering reactivity in coupling reactions or target binding .
Functional Group Variations
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate (CAS 22897-99-0) Key Difference: Oxygen atom insertion (phenoxy vs. phenyl linkage). Implications: The ether linkage increases hydrolytic stability compared to direct phenyl-acetate bonds, making it suitable for prolonged biological activity .
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, )
- Key Difference : Amide (–CONH–) replaces the ester (–COO–) group.
- Implications : Amides resist hydrolysis better than esters, enhancing metabolic stability in pharmaceuticals. However, synthesis yields are lower (19% vs. 93% for ethyl esters in ), indicating synthetic challenges .
Heterocyclic Analogues
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1198170-82-9) Key Difference: Pyridine ring replaces benzene, introducing nitrogen.
Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate (CAS 339101-32-5)
- Key Difference : Pyrimidine ring and sulfanyl (–S–) group.
- Implications : Sulfur’s polarizability and pyrimidine’s planar structure may enhance binding to enzymatic active sites .
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Synthesis Yield (%) | Key Property Differences |
|---|---|---|---|---|---|---|
| This compound | 331-33-9 | C₁₁H₁₁F₃O₂ | 246.20 | Ester | Not reported | Reference compound |
| Mthis compound | 62451-84-7 | C₁₀H₉F₃O₂ | 232.18 | Ester | Not reported | Lower lipophilicity |
| Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate | 22897-99-0 | C₁₁H₁₁F₃O₃ | 262.20 | Ether-ester | Not reported | Enhanced hydrolytic stability |
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide | - | C₁₇H₁₁F₆N₂OS | 414.34 | Amide | 19% | Higher metabolic stability |
| Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate | 339101-32-5 | C₁₅H₁₃F₃N₂O₂S | 342.34 | Sulfanyl-ester | Not reported | Enhanced enzymatic interaction |
Research Findings and Implications
- Synthetic Accessibility : Ethyl esters (e.g., compounds 10d and 10e in ) achieve high yields (>90%), suggesting efficient synthetic routes compared to amides or heterocyclic derivatives .
- Biological Activity : Trifluoromethyl groups enhance binding to hydrophobic pockets in proteins, as seen in pesticidal thioether-acetamides (). Esters with para-substituted –CF₃ may exhibit altered target selectivity compared to meta isomers .
Biological Activity
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is a compound that has garnered attention due to its unique structural features, particularly the trifluoromethyl group attached to a phenyl ring. This structural characteristic enhances its chemical reactivity and biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F3O2
- Molecular Weight : 246.19 g/mol
- CAS Number : 110193-60-7
The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its interactions with biological targets. This feature is crucial for its potential applications in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound's structural analogs have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, related compounds with trifluoromethyl substitutions have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance binding affinity to certain enzymes or receptors, potentially increasing the compound's potency in therapeutic applications. For example, studies on similar compounds have indicated their ability to inhibit dihydrotestosterone (DHT) production significantly .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:
- Enhanced Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group may facilitate stronger interactions with target proteins through multipolar binding mechanisms.
- Altered Lipophilicity : The trifluoromethyl group can modify the lipophilicity of the molecule, potentially affecting its absorption and distribution within biological systems.
- Selectivity for Biological Targets : Trifluoromethyl-containing compounds have been noted for their selectivity towards specific biological targets, which may lead to reduced side effects compared to non-fluorinated counterparts .
Antimicrobial Activity
A study examining various derivatives highlighted that compounds with trifluoromethyl groups exhibited superior antimicrobial properties compared to those without such substituents. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Efficacy
In vitro studies have demonstrated that this compound and its analogs can inhibit cancer cell proliferation effectively. A notable finding was an IC50 value of approximately 22.4 µM against the PACA2 cell line, which is competitive with established chemotherapeutics .
Enzymatic Inhibition Studies
A specific study focused on the inhibition of SRD5A1 activity by a related compound containing a trifluoromethyl group. The study revealed a significant inhibition rate of DHT production at low concentrations (IC50 = 1.44 ± 0.13 µM), highlighting the potential for developing therapies targeting androgen-related conditions .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3-(trifluoromethyl)phenyl)acetate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves esterification of 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol under acidic catalysis. For example, a related trifluoromethylphenylacetate derivative was synthesized via a multi-step procedure involving:
- Stepwise alkylation/cyclization using dimethylformamide dimethyl acetal (DMF-DMA) at 90°C to form intermediates .
- Purification via silica gel column chromatography with petroleum ether (PE) and ethyl acetate (EA) gradients (e.g., 80:20 PE:EA) to isolate the target compound .
Optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of hydrazine derivatives), temperature (60–90°C), and acid catalysts (e.g., trifluoroacetic acid, TFA) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated mass (e.g., C₁₁H₁₁F₃O₂: 232.20 g/mol). Discrepancies ≥0.2 Da warrant reanalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for trifluoromethylphenylacetate derivatives?
Methodological Answer:
- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or high-resolution data. SHELXPRO interfaces with macromolecular datasets, enabling robust refinement of challenging structures .
- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles. Discrepancies >0.05 Å may indicate unresolved disorder .
Q. What strategies are effective for optimizing yields in the synthesis of trifluoromethylphenylacetate analogs?
Methodological Answer:
-
Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
-
Byproduct Mitigation : For example, in hydrazine-mediated cyclization (as in ), excess TFA suppresses side reactions but requires careful quenching to avoid decomposition.
-
Table: Key Reaction Parameters
Parameter Optimal Range Impact on Yield Temperature 60–90°C ±15% yield Catalyst (TFA) 10–15 mol% +20% yield Solvent 1,4-Dioxane/THF Minimizes byproducts
Q. How do computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model electrophilic aromatic substitution (e.g., para vs. meta substitution) using Gaussian or ORCA software. The -CF₃ group’s electron-withdrawing nature directs reactivity to specific positions .
- Docking Studies : For bioactive analogs, simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .
Q. How should researchers handle isomerization or stereochemical challenges during synthesis?
Methodological Answer:
- Chromatographic Separation : Isolate (Z)- and (E)-isomers (e.g., as in ) using preparative HPLC with chiral columns.
- Low-Temperature Quenching : For DIBAL-H reductions (e.g., -78°C), gradual warming to 0°C minimizes epimerization .
Data Contradiction Analysis
Q. How to address conflicting mass spectrometry (MS) and NMR data for trifluoromethylphenylacetate derivatives?
Methodological Answer:
- MS Reanalysis : Confirm ionization mode (e.g., ESI vs. EI). For example, ESI may produce [M+Na]⁺ adducts, requiring recalibration.
- NMR Solvent Effects : Aromatic splitting patterns vary in CDCl₃ vs. DMSO-d₆. Re-run spectra in a consistent solvent .
Experimental Design Considerations
Q. What safety protocols are critical when handling trifluoromethylphenylacetate precursors?
Methodological Answer:
- Waste Management : Segregate halogenated waste (e.g., brominated intermediates as in ) for professional disposal.
- PPE : Use nitrile gloves and fume hoods when working with TFA or DIBAL-H due to corrosive/toxic hazards .
Advanced Applications
Q. How can this compound serve as a precursor in drug discovery?
Methodological Answer:
Q. What are the challenges in scaling up trifluoromethylphenylacetate synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
- Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer for exothermic steps (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
